Pomisartan

Angiotensin Receptor AT1 Antagonist Binding Affinity

Pomisartan (BIBR-363) offers unparalleled AT1 receptor blockade with Ki 1.6 nM, pA2 10.0, ensuring robust inhibition in vascular assays. Its >48 h duration in conscious dogs minimizes handling stress in chronic hypertension/heart failure models. The distinct benzimidazole-tetrahydroimidazo[1,2-a]pyridine structure avoids biphenyl tetrazole IP, ideal for SAR-driven lead optimization, proprietary formulation development, and long-term renal/cardio protection studies.

Molecular Formula C31H30N4O2
Molecular Weight 490.6 g/mol
CAS No. 144702-17-0
Cat. No. B1679040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomisartan
CAS144702-17-0
SynonymsPomisartan;  BIBR-363;  BIBR 363;  BIBR363.
Molecular FormulaC31H30N4O2
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5
InChIInChI=1S/C31H30N4O2/c1-3-28-33-30-20(2)16-23(26-19-34-15-7-6-10-29(34)32-26)17-27(30)35(28)18-21-11-13-22(14-12-21)24-8-4-5-9-25(24)31(36)37/h4-5,8-9,11-14,16-17,19H,3,6-7,10,15,18H2,1-2H3,(H,36,37)
InChIKeySOYCBUUKISWFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pomisartan (CAS 144702-17-0): Pharmacological and Structural Baseline for Scientific Procurement


Pomisartan (BIBR-363) is a small-molecule, non-peptide angiotensin II type 1 (AT1) receptor antagonist with the molecular formula C31H30N4O2 and a molecular weight of 490.60 g/mol [1]. It was developed by Boehringer Ingelheim as an orally active antihypertensive agent and reached Phase 2 clinical development for hypertension and heart failure before discontinuation [2]. Pomisartan selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking vasoconstriction and aldosterone secretion, which results in a blood pressure-lowering effect .

Pomisartan (CAS 144702-17-0): Why AT1 Antagonists Are Not Interchangeable


Angiotensin II receptor blockers (ARBs) are a chemically diverse class of compounds with distinct binding kinetics, selectivity profiles, and pharmacokinetic properties. These differences translate into significant variations in potency, duration of action, and off-target effects, even among agents sharing the same primary mechanism [1]. Consequently, substituting one ARB for another in research or development settings without consideration of these pharmacological nuances can lead to inconsistent results, suboptimal dosing, or misinterpretation of experimental outcomes. The following evidence quantifies the specific points of differentiation for Pomisartan.

Pomisartan (CAS 144702-17-0): Quantified Differentiation Against Key AT1 Antagonist Comparators


Higher AT1 Receptor Binding Affinity Compared to Losartan

Pomisartan exhibits a Ki of 1.6 ± 0.4 nM for AT1 receptors in rat lung membranes, demonstrating high-affinity binding. In comparison, the widely used AT1 antagonist losartan is reported to have a Ki range of 5-20 nM in similar binding assays [1][2].

Angiotensin Receptor AT1 Antagonist Binding Affinity

Greater Functional Antagonism Potency in Rabbit Aorta Ex Vivo

In isolated rabbit aortic rings, Pomisartan shifted the angiotensin II concentration-response curve rightward with a pA2 value of 10.0, indicating high potency. In contrast, losartan exhibited pA2 values of 8.3-8.9 against angiotensin II in the same tissue preparation [1][2].

Angiotensin Receptor AT1 Antagonist Functional Assay

High Selectivity for AT1 over AT2 Receptors Comparable to Candesartan

Pomisartan demonstrated no inhibition of AT2 receptor binding at concentrations up to 10 µM (Ki >10,000 nM), indicating high AT1 selectivity. This level of selectivity is comparable to that of candesartan, which has a reported AT1/AT2 selectivity ratio of >10,000-fold [1][2].

Angiotensin Receptor AT1 Antagonist Selectivity

Prolonged In Vivo Duration of Action Exceeding 48 Hours

In conscious dogs, a single oral dose of 0.1 mg/kg Pomisartan completely blocked the angiotensin II pressor response for more than 48 hours. In contrast, losartan typically provides 24-hour coverage with once-daily dosing [1][2].

Angiotensin Receptor AT1 Antagonist Duration of Action

Pomisartan (CAS 144702-17-0): Optimal Research and Industrial Application Scenarios


High-Potency AT1 Antagonism in Ex Vivo Vascular Studies

Pomisartan's high pA2 value (10.0) and low Ki (1.6 nM) make it an ideal tool for experiments requiring robust and sustained blockade of AT1 receptors in isolated tissue preparations, such as rabbit aortic rings or other vascular smooth muscle assays. Its potency allows for the use of lower concentrations, minimizing solvent effects and potential off-target interactions [1].

Chronic In Vivo Models Requiring Extended AT1 Blockade

With an in vivo duration of action exceeding 48 hours in conscious dogs, Pomisartan is well-suited for chronic hypertension, heart failure, or renal protection studies where maintaining consistent receptor blockade over multiple days is critical. Its long-acting profile can reduce handling stress and improve data consistency compared to shorter-acting agents like losartan [2].

Investigations Focused on AT1/AT2 Selectivity and Off-Target Profiling

Pomisartan's high selectivity for AT1 over AT2 receptors (Ki >10,000 nM) positions it as a valuable reference compound in studies designed to dissect the specific roles of AT1 vs. AT2 signaling in cardiovascular and renal pathophysiology. Its selectivity profile is comparable to that of the clinically established candesartan, providing a benchmark for comparative pharmacology [3].

Sourcing of an ARB with a Distinct Chemical Scaffold

Pomisartan's chemical structure—a benzimidazole derivative with a tetrahydroimidazo[1,2-a]pyridine moiety—differs significantly from the biphenyl tetrazole scaffold common to losartan, valsartan, and irbesartan. This structural divergence offers a unique opportunity for structure-activity relationship (SAR) studies and for developing proprietary formulations or combination products that circumvent existing intellectual property .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomisartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.